2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole
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Overview
Description
2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole is a complex organic compound that features a unique combination of functional groups, including methoxy, phosphino, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Phosphino Group Addition: The diphenylphosphino group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using diphenylphosphine and a suitable aryl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The indole ring can be reduced under hydrogenation conditions to form indoline derivatives.
Substitution: The phosphino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of indoline derivatives.
Substitution: Formation of phosphine oxide derivatives.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole has several applications in scientific research:
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity and selectivity of the metal-catalyzed reactions. The methoxy and phosphino groups can participate in electronic and steric interactions, modulating the activity of the catalyst.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethoxyphenyl)-1H-indole: Lacks the phosphino group, making it less versatile in catalysis.
3-(Diphenylphosphino)-1-methyl-1H-indole: Lacks the methoxy groups, affecting its electronic properties.
2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
2-(2,6-Dimethoxyphenyl)-3-(diphenylphosphino)-1-methyl-1H-indole is unique due to the combination of methoxy, phosphino, and indole groups, which provide a balance of electronic and steric properties, making it a versatile compound for various applications in catalysis and material science.
Properties
Molecular Formula |
C29H26NO2P |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
[2-(2,6-dimethoxyphenyl)-1-methylindol-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H26NO2P/c1-30-24-18-11-10-17-23(24)29(28(30)27-25(31-2)19-12-20-26(27)32-3)33(21-13-6-4-7-14-21)22-15-8-5-9-16-22/h4-20H,1-3H3 |
InChI Key |
WNDLLTXPQCFWGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=C(C=CC=C3OC)OC)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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